molecular formula C22H23BF4NP B6338463 (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate, 97% CAS No. 1222630-73-0

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate, 97%

Cat. No. B6338463
CAS RN: 1222630-73-0
M. Wt: 419.2 g/mol
InChI Key: YDTGSIVROZTYNA-VEIFNGETSA-O
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Description

The compound 2-(Diphenylphosphino)ethylammonium tetrafluoroborate is a similar compound with a molecular formula of C14H17BF4NP and a molecular weight of 317.07 . It’s also known by other names such as 2-diphenylphosphino ethanaminium tetrafluoroborate and 2-ammonioethyl diphenylphosphane tetrafluoroborate .


Molecular Structure Analysis

The molecular structure of these types of compounds typically includes a phosphorus atom bonded to a carbon chain and a nitrogen atom, forming a phosphonium cation. This is then paired with a tetrafluoroborate anion .


Chemical Reactions Analysis

Tri-tert-butylphosphonium tetrafluoroborate is used in Suzuki cross-coupling reactions of aryl bromides and chlorides, and in the Heck coupling of vinyl tosylates with olefins .


Physical And Chemical Properties Analysis

2-(Diphenylphosphino)ethylammonium tetrafluoroborate is a crystalline powder with a melting point of 116°C to 122°C . It’s soluble in methylene chloride and chloroform, slightly soluble in terahydro furan, and insoluble in hexane, toluene, and water .

Mechanism of Action

The mechanism of action for these compounds often involves their use as ligands in various catalytic reactions. For example, Tri-tert-butylphosphonium tetrafluoroborate is used in palladium-catalyzed reactions .

Safety and Hazards

These compounds are generally air sensitive and should be stored under inert gas. They are incompatible with strong oxidizing agents and halogens .

properties

IUPAC Name

[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]azanium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22NP.BF4/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19;2-1(3,4)5/h1-6,8,10-14,16,20H,7,9,15,23H2;/q;-1/p+1/t20-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTGSIVROZTYNA-VEIFNGETSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1C[C@H](C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BF4NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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